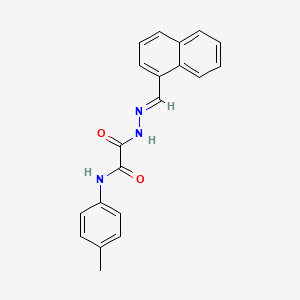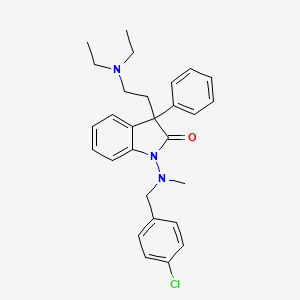
1-((p-Chlorobenzyl)methylamino)-3-(2-(diethylamino)ethyl)-3-phenyl-2-indolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((p-Chlorobenzyl)methylamino)-3-(2-(diethylamino)ethyl)-3-phenyl-2-indolinone is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a complex arrangement of functional groups, including a p-chlorobenzyl group, a diethylaminoethyl group, and a phenyl-indolinone core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((p-Chlorobenzyl)methylamino)-3-(2-(diethylamino)ethyl)-3-phenyl-2-indolinone typically involves multiple steps, starting with the preparation of the indolinone core. The indolinone can be synthesized through a cyclization reaction of an appropriate precursor. The p-chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a p-chlorobenzyl halide reacts with a suitable nucleophile. The diethylaminoethyl group is then attached through an alkylation reaction, using diethylaminoethyl chloride or a similar reagent.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and reaction time. Catalysts and other additives may be used to enhance the reaction efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: 1-((p-Chlorobenzyl)methylamino)-3-(2-(diethylamino)ethyl)-3-phenyl-2-indolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The p-chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Aplicaciones Científicas De Investigación
1-((p-Chlorobenzyl)methylamino)-3-(2-(diethylamino)ethyl)-3-phenyl-2-indolinone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-((p-Chlorobenzyl)methylamino)-3-(2-(diethylamino)ethyl)-3-phenyl-2-indolinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-((p-Chlorobenzyl)methylamino)-3-(2-(diethylamino)ethyl)-3-phenyl-2-indolinone can be compared with other similar compounds, such as:
1-((p-Methoxybenzyl)methylamino)-3-(2-(diethylamino)ethyl)-3-phenyl-2-indolinone: Similar structure but with a methoxy group instead of a chlorobenzyl group.
1-((p-Fluorobenzyl)methylamino)-3-(2-(diethylamino)ethyl)-3-phenyl-2-indolinone: Similar structure but with a fluorobenzyl group instead of a chlorobenzyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
33391-15-0 |
|---|---|
Fórmula molecular |
C28H32ClN3O |
Peso molecular |
462.0 g/mol |
Nombre IUPAC |
1-[(4-chlorophenyl)methyl-methylamino]-3-[2-(diethylamino)ethyl]-3-phenylindol-2-one |
InChI |
InChI=1S/C28H32ClN3O/c1-4-31(5-2)20-19-28(23-11-7-6-8-12-23)25-13-9-10-14-26(25)32(27(28)33)30(3)21-22-15-17-24(29)18-16-22/h6-18H,4-5,19-21H2,1-3H3 |
Clave InChI |
SSMPVWCSQTZZNU-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCC1(C2=CC=CC=C2N(C1=O)N(C)CC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



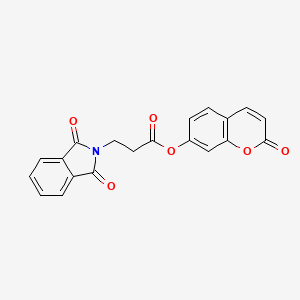
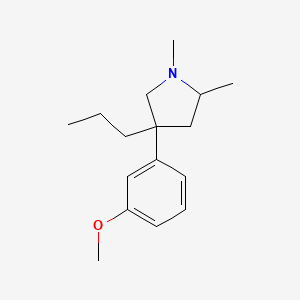
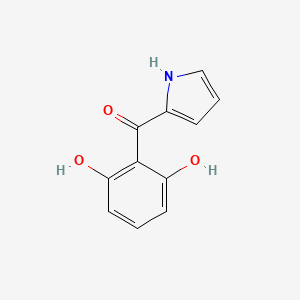
![N-{2-[bis(carboxymethyl)amino]ethyl}-N-(4-sulfonaphthalen-1-yl)glycine](/img/structure/B12001869.png)
![N-(4-chlorophenyl)-2-oxo-2-[(2E)-2-(3-pyridinylmethylene)hydrazino]acetamide](/img/structure/B12001873.png)



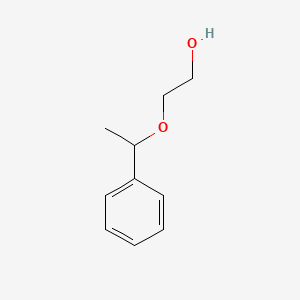

![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001909.png)
![2-(4-Bromophenyl)-9-chloro-5-(3,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12001913.png)
